![molecular formula C12H9Cl2NO B1329690 2-(2,4-Dichlorophenoxy)aniline CAS No. 26306-64-9](/img/structure/B1329690.png)
2-(2,4-Dichlorophenoxy)aniline
Overview
Description
2-(2,4-Dichlorophenoxy)aniline is an organic compound with the chemical formula C12H9Cl2NO. It appears as a solid crystal, colorless or pale yellow, and has a distinctive smell. This compound is primarily used as an intermediate in the synthesis of insecticides, herbicides, and fungicides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(2,4-Dichlorophenoxy)aniline involves a two-step process:
Reaction of 2,4-dichlorophenol with anhydrous ethanol under acidic conditions: to yield 2-(2,4-dichlorophenoxy)phenol.
Reaction of 2-(2,4-dichlorophenoxy)phenol with excess ammonia under alkaline conditions: to produce this compound.
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The final product is often purified through crystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted anilines.
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
One of the primary applications of 2-(2,4-Dichlorophenoxy)aniline is its role as an intermediate in the synthesis of pharmaceutical compounds. A notable process involves the catalytic hydrogenation of halogenated aromatic nitro compounds to produce this aniline derivative. Specifically, the hydrogenation of 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene can yield this compound using noble metal catalysts such as platinum on carbon . This process is significant for developing antibacterial agents and other therapeutic compounds.
Biodegradation and Environmental Applications
Research has demonstrated the potential for microbes to biodegrade nitro aromatic compounds like this compound. For instance, a study highlighted the ability of Pseudomonas species to degrade p-nitroaniline under alkaline conditions. The strain Pseudomonas DL17 was shown to effectively metabolize p-nitroaniline, indicating that similar microbial processes could be applied to this compound for bioremediation purposes . This application is crucial in addressing contamination issues associated with nitro aromatic compounds in industrial waste.
Chemical Properties and Toxicology
Understanding the chemical properties and toxicity of this compound is essential for assessing its safety and environmental impact. The compound has been classified as harmful if swallowed and can cause skin irritation . This toxicity profile necessitates careful handling and consideration when exploring its applications in various fields.
Case Study: Microbial Biodegradation
A study investigated the degradation of p-nitroaniline by Pseudomonas DL17, which adapted to high concentrations of the compound and demonstrated significant degradation capabilities. The results indicated that after 48 hours at optimal conditions (pH 9.0), the strain achieved complete degradation of p-nitroaniline at concentrations up to 500 mg/L . This finding suggests that similar microbial strategies could be employed for the bioremediation of environments contaminated with this compound.
Case Study: Synthesis Processes
In another research context, a novel method was developed for synthesizing 5-chloro-2-(2,4-dichlorophenoxy)aniline via catalytic transfer hydrogenation followed by gaseous hydrogenation. This method optimized yield and purity while minimizing side reactions . Such advancements in synthesis techniques are vital for improving the efficiency of producing pharmaceutical intermediates.
Summary Table: Applications of this compound
Application Area | Description |
---|---|
Pharmaceutical Synthesis | Used as an intermediate for synthesizing antibacterial agents and other drugs |
Environmental Bioremediation | Potential for biodegradation by specific microbial strains to mitigate environmental contamination |
Toxicology | Classified as harmful; requires careful handling due to potential health risks |
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)aniline involves its interaction with specific molecular targets and pathways. It can mimic natural auxins, leading to abnormal growth and senescence in plants. This compound affects the auxin receptors and transport carriers, disrupting normal plant growth processes .
Comparison with Similar Compounds
- 2-(2,4-Dichlorophenoxy)acetic acid
- 2,4-Dichlorophenol
- 2,4-Dichloroaniline
Comparison:
- 2-(2,4-Dichlorophenoxy)aniline is unique due to its dual functional groups (aniline and phenoxy), which allow it to participate in a wider range of chemical reactions compared to its analogs.
- 2-(2,4-Dichlorophenoxy)acetic acid is primarily used as a herbicide, while this compound is more versatile in its applications.
- 2,4-Dichlorophenol and 2,4-Dichloroaniline are simpler compounds with fewer functional groups, limiting their reactivity and applications .
Biological Activity
2-(2,4-Dichlorophenoxy)aniline, also known as 2,4-Dichloroaniline, is a compound that has garnered attention due to its potential biological activities and applications in various fields, including agriculture, medicine, and environmental science. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.
Structure and Properties
The chemical structure of this compound is characterized by a dichlorophenoxy group attached to an aniline moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
The primary mechanism of action for this compound involves its ability to mimic natural auxins, which are plant hormones that regulate growth and development. By interacting with auxin receptors and transport mechanisms, the compound can disrupt normal physiological processes in plants, leading to abnormal growth patterns. This property has been exploited in agricultural applications as a herbicide.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity. For instance, derivatives of this compound have shown significant inhibition against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives against Mycobacterium species were reported as follows:
Compound | MIC (mg/L) | Target Organism |
---|---|---|
N-[5-chloro-2-(2,4-dichlorophenoxy)phenyl]acetamide | 7.81 | M. tuberculosis H37Ra |
N-[5-chloro-2-(2,4-dichlorophenoxy)phenyl]acetamide | 15.625 | M. aurum |
N-[5-chloro-2-(2,4-dichlorophenoxy)phenyl]acetamide | 31.25 | M. smegmatis |
These findings suggest that structural modifications can enhance the antimicrobial efficacy of the base compound .
Toxicological Studies
Toxicological assessments have revealed that exposure to this compound can lead to hepatotoxicity and nephrotoxicity in animal models. In chronic exposure studies with rodents, significant increases in liver weight and alterations in enzyme activity were observed . Key findings include:
- Hepatic Enzyme Induction : Increased levels of cytochrome P450 enzymes were noted after administration of high doses.
- Kidney Toxicity : Alterations in kidney function were observed alongside increased organic acid transport mechanisms .
Developmental and Reproductive Toxicity
Research indicates potential developmental toxicity associated with this compound. In multigeneration studies involving rodent models, perinatal toxicity manifested as growth retardation and increased mortality rates at higher doses . Notable effects included:
- Embryotoxicity : Significant increases in fetal resorption rates were reported.
- Malformations : Instances of cleft palate and skeletal deformities were documented at elevated exposure levels .
Case Studies
- Hepatic Effects Study : A study investigated the effects of 80 mg/kg/day of this compound on Wistar rats over a period of four weeks. Results showed significant liver enlargement and increased activity of hepatic enzymes indicative of liver stress .
- Antimicrobial Efficacy : In a comparative study assessing the antimicrobial properties of various phenoxy compounds, derivatives of this compound demonstrated superior activity against resistant bacterial strains compared to traditional antibiotics .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-8-5-6-11(9(14)7-8)16-12-4-2-1-3-10(12)15/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXSJWHUACPWNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180920 | |
Record name | 2-(2,4-Dichlorophenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26306-64-9 | |
Record name | 2-(2,4-Dichlorophenoxy)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26306-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,4-Dichlorophenoxy)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026306649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 26306-64-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89753 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2,4-Dichlorophenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-dichlorophenoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.261 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the selective reduction process described in the research paper?
A1: The research paper describes a novel process for the selective reduction of halonitroarenes, specifically highlighting the synthesis of 2-(2,4-Dichlorophenoxy)aniline. [] The significance lies in the ability to reduce the nitro group to an amine without affecting other sensitive functional groups present in the molecule, namely the chlorine atoms and the ether linkage. This selective reduction is crucial because traditional methods often lead to undesired side reactions, such as the cleavage of C-Cl bonds (hydrogenolysis), resulting in a lower purity of the desired amine product. The researchers achieve this selectivity by utilizing platinum catalysts and ammonium formate. Ammonium formate plays a dual role: it acts as a hydrogen source for the reduction and as an additive that controls the hydrogenolysis side reactions. This controlled environment ensures a higher yield and purity of this compound, which is a valuable intermediate in the synthesis of antibacterial compounds.
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